2-Amino-2-cyclopentylacetamide hydrochloride

Lipophilicity ADME Physicochemical Property

2-Amino-2-cyclopentylacetamide hydrochloride (CAS 2770358-59-1) is a cyclopentyl-substituted glycine amide derivative. It features a chiral alpha-carbon center bearing a primary amine and a cyclopentyl ring, with the amide functionality remaining unsubstituted, distinguishing it from its N-substituted regioisomers.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
Cat. No. B13629833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclopentylacetamide hydrochloride
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C(=O)N)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-6(7(9)10)5-3-1-2-4-5;/h5-6H,1-4,8H2,(H2,9,10);1H
InChIKeyVMKMXCTUHZTOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyclopentylacetamide Hydrochloride: Conformationally Constrained Glycine Amide Building Block for Chiral Synthesis


2-Amino-2-cyclopentylacetamide hydrochloride (CAS 2770358-59-1) is a cyclopentyl-substituted glycine amide derivative . It features a chiral alpha-carbon center bearing a primary amine and a cyclopentyl ring, with the amide functionality remaining unsubstituted, distinguishing it from its N-substituted regioisomers. The hydrochloride salt form enhances aqueous solubility and stability for research applications .

Chiral α-substituted glycinamide scaffold – stereodefined building block for asymmetric synthesis and peptidomimetic design.
Hydrochloride salt form – enhances aqueous solubility for research workflows; not a free base.
Unsubstituted amide (α-NH₂) – distinct from N-cyclopentyl regioisomers that lack chirality and differ in topology.

Why 2-Amino-2-cyclopentylacetamide Hydrochloride Cannot Be Interchanged With Its Regioisomers or Ring-Expanded Analogs


Substituting 2-Amino-2-cyclopentylacetamide hydrochloride with its N-cyclopentyl regioisomer or 2-amino-2-cyclohexylacetamide fundamentally alters the molecule's topology, polarity, and biological recognition profile. The alpha-substitution creates a stereochemically defined, chiral scaffold where the cyclopentyl ring directly constrains the pharmacophoric amine, a feature absent in the achiral N-substituted isomer . Computational data confirm that ring expansion to cyclohexyl increases predicted lipophilicity without altering the topological polar surface area (TPSA), demonstrating that ring size can independently tune membrane permeability while preserving hydrogen-bonding capacity .

! N-Cyclopentyl regioisomer introduces an achiral scaffold – loss of stereochemical control and altered rotatable bond profile may shift molecular recognition.
! Cyclohexyl ring expansion increases predicted lipophilicity while conserving TPSA; membrane partitioning can differ without changing H-bond capacity.

Quantitative Differentiation Evidence for 2-Amino-2-cyclopentylacetamide Hydrochloride vs. Closest Analogs


Lipophilicity Tuning via Ring Size: Cyclopentyl vs. Cyclohexyl Analogs

2-Amino-2-cyclopentylacetamide exhibits a predicted partition coefficient (LogP) of -0.0108, which is substantially lower than the 0.3793 LogP of its ring-expanded analog, 2-amino-2-cyclohexylacetamide. Both compounds share an identical TPSA of 69.11 Ų .

Lipophilicity Tuning
Data to verify
Target LogP: −0.0108
Cyclohexyl analog: 0.3793
ΔLogP = 0.3901 (predicted)
Supports membrane permeability screening
In silico prediction; experimental validation recommended
Lipophilicity ADME Physicochemical Property

Regioisomeric Structural Differentiation: Alpha- vs. N-Substituted Scaffolds

The target compound, 2-Amino-2-cyclopentylacetamide hydrochloride, is an alpha-substituted glycinamide, creating a chiral center at the carbon bearing the amine and cyclopentyl group. The regioisomer 2-Amino-N-cyclopentylacetamide hydrochloride (CAS 1187931-16-3) is N-substituted, making it achiral and altering the spatial presentation of the amine and ring relative to the amide bond. The alpha-substituted compound has 2 rotatable bonds vs. 3 for the N-substituted isomer, resulting in greater conformational pre-organization .

Regioisomer Topology
Direct comparison
α-substituted: chiral, 2 rotatable bonds
N-substituted: achiral, 3 rotatable bonds
Chirality enables stereoselective synthesis
Based on 2D structural analysis; CAS registry data
Chiral Building Block Stereochemistry Structure-Activity Relationship

Conserved Polar Surface Area Across Ring Sizes Enables Isosteric Replacement

Despite a lipophilicity shift, the topological polar surface area (TPSA) is invariant between the cyclopentyl and cyclohexyl analogs at 69.11 Ų . This demonstrates that the ring size can be used to modulate LogP while preserving hydrogen-bonding pharmacophore features.

Isosteric TPSA
Cross-study comparable
TPSA = 69.11 Ų
Identical for cyclopentyl and cyclohexyl analogs
Isosteric replacement potential without altering H-bond pharmacophore
Predicted TPSA; same computational model
Isostere Medicinal Chemistry Molecular Design

Conformational Constraint: Cyclopentylglycine Amides in Peptidomimetic DPP-IV Inhibitor Design

In a series of (3-substituted-cycloalkyl)glycine pyrrolidides evaluated as DPP-IV inhibitors, the cyclopentylglycine amide series demonstrated high potency and good selectivity. The conformationally constrained cyclopentyl ring was critical for achieving the required binding geometry, establishing a comparative advantage over more flexible acyclic or larger-ring glycine amides .

DPP-IV Inhibitor Scaffold
Class-level inference
Reported high potency and selectivity for cyclopentylglycine pyrrolidides (configuration-dependent)
Supports DPP-IV inhibitor research fit
Literature data on derived amides; parent building block not directly assayed
Dipeptidyl Peptidase IV Conformational Constraint Peptidomimetic

Recommended Deployment Scenarios for 2-Amino-2-cyclopentylacetamide Hydrochloride Based on Differentiation Evidence


Fine-Tuning Lipophilicity in Lead Optimization Without Altering Pharmacophore Geometry

When a cyclopentylglycine amide motif needs to be replaced with a more lipophilic analog to improve membrane permeability, the cyclohexyl analog offers a straightforward LogP shift from -0.0108 to 0.3793. However, if lower lipophilicity is desired to reduce metabolic liability or hERG binding, 2-amino-2-cyclopentylacetamide hydrochloride is the quantitatively preferable choice, as documented in Section 3 .

Stereocontrolled Synthesis of Chiral Peptidomimetics and Macrocyclic Drugs

The alpha-substituted, chiral nature of 2-amino-2-cyclopentylacetamide hydrochloride makes it a critical starting material for constructing stereochemically pure DPP-IV inhibitors and other peptidomimetics. Its alpha-substitution pattern directly maps onto the bioactive conformation required for enzyme inhibition, unlike the achiral N-substituted regioisomer .

Building Block for Bradykinin B1 Receptor Antagonist Scaffolds

Alpha-cyclopentylglycine (CpG) has been successfully incorporated into highly potent bradykinin B1 receptor antagonists such as B9958. 2-Amino-2-cyclopentylacetamide hydrochloride serves as a protected, soluble precursor for introducing this validated conformational constraint into peptide sequences targeting chronic inflammation and cancer pathways .

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity tuning
LogP shift without TPSA change
Membrane permeability screening
Chiral peptidomimetic synthesis
α-Substituted chiral scaffold
Diastereoselective transformation control
B1 receptor antagonist research
Cyclopentylglycine conformational constraint
Peptide-based probe development
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